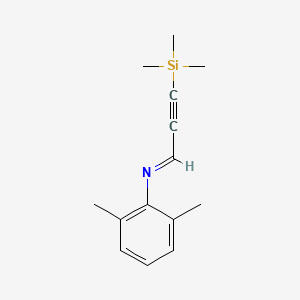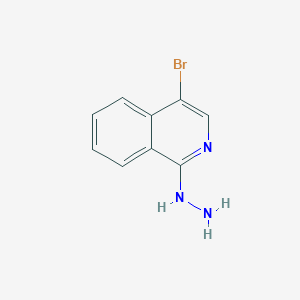![molecular formula C11H24O3Si B11875112 (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid](/img/structure/B11875112.png)
(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid: is an organic compound that features a silyl ether functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The silyl ether group can be oxidized to form silanols or siloxanes.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as fluoride ions (from tetrabutylammonium fluoride, TBAF) can be used to remove the silyl protecting group.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In synthetic organic chemistry, (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid is used as a protecting group for alcohols, allowing for selective reactions to occur at other functional groups without interference.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Mécanisme D'action
The mechanism of action for (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group protects hydroxyl functionalities during synthetic transformations, preventing unwanted side reactions. The silyl group can be selectively removed under mild conditions using fluoride ions, revealing the free hydroxyl group for further reactions.
Comparaison Avec Des Composés Similaires
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in synthetic glycobiology.
tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis.
1-Boc-4-AP: Used as an intermediate in the manufacture of fentanyl and related derivatives.
Uniqueness: (2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid is unique due to its specific structural configuration and the presence of both a silyl ether and a carboxylic acid group. This dual functionality allows for versatile applications in synthetic organic chemistry, particularly in the selective protection and deprotection of hydroxyl groups.
Propriétés
Formule moléculaire |
C11H24O3Si |
|---|---|
Poids moléculaire |
232.39 g/mol |
Nom IUPAC |
(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H24O3Si/c1-8(2)9(10(12)13)14-15(6,7)11(3,4)5/h8-9H,1-7H3,(H,12,13)/t9-/m0/s1 |
Clé InChI |
LPOQMJJLBZAHQJ-VIFPVBQESA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)C(C(=O)O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



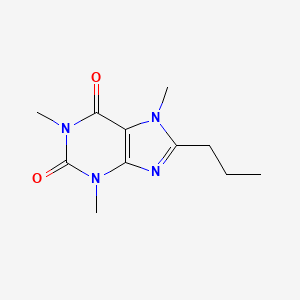

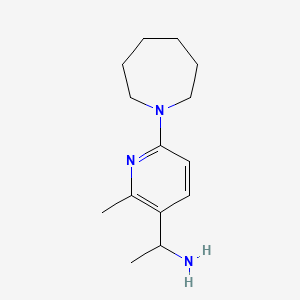
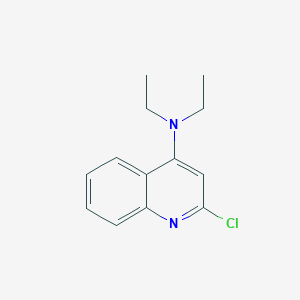
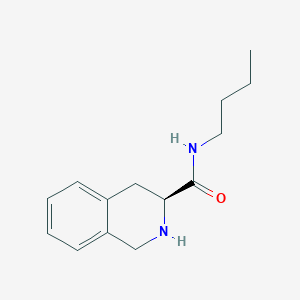
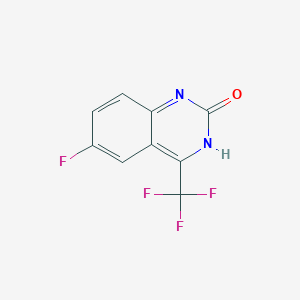

![1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole](/img/structure/B11875073.png)

